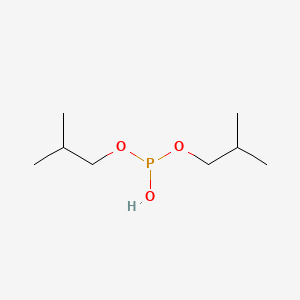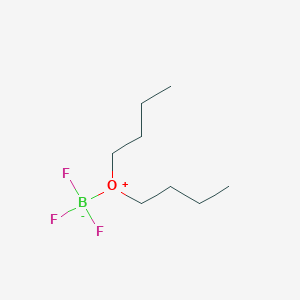
(Dibutyloxonio)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Dibutyloxonio)trifluoroborate is an organotrifluoroborate compound that contains an anion with the general formula [RBF3]−. Organotrifluoroborates are known for their stability and ease of handling, making them valuable in various chemical applications. They are often used as alternatives to boronic acids, boronate esters, and organoboranes, particularly in Suzuki-Miyaura coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of organotrifluoroborates typically involves the reaction of boronic acids with potassium bifluoride (KHF2). This reaction forms trifluoroborate salts, which are stable and easy to handle. The general reaction can be represented as: [ \text{RB(OH)}_2 + \text{KHF}_2 \rightarrow \text{RBF}_3\text{K} + 2\text{H}_2\text{O} ]
Industrial Production Methods
Industrial production methods for organotrifluoroborates focus on scalability and safety. A novel route for the preparation of a wide range of organotrifluoroborate salts involves a safe, rapid, and scalable procedure with a simple work-up and isolation that provides good to excellent yields of analytically pure products .
Análisis De Reacciones Químicas
Types of Reactions
(Dibutyloxonio)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one group in the molecule with another. For example, Suzuki-Miyaura cross-coupling reactions where the trifluoroborate group is replaced by an aryl or alkyl group.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively. Organotrifluoroborates can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, bases such as cesium carbonate, and solvents like acetone. Conditions often involve mild temperatures and the use of light sources for photoredox catalysis .
Major Products
The major products formed from reactions involving this compound include various substituted boron compounds, ketones, and other organic molecules depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(Dibutyloxonio)trifluoroborate has a wide range of applications in scientific research, including:
Medicine: Used in the synthesis of drug molecules and other therapeutic agents.
Industry: Employed in the production of fine chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of (Dibutyloxonio)trifluoroborate in Suzuki-Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophile, forming a palladium complex.
Transmetalation: The organotrifluoroborate transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final coupled product and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
Similar Compounds
Boronic Acids (RB(OH)2): Less stable and more sensitive to moisture compared to organotrifluoroborates.
Boronate Esters (RB(OR’)2): Also less stable and more sensitive to moisture.
Organoboranes (R3B): Similar reactivity but less stable and more challenging to handle.
Uniqueness
(Dibutyloxonio)trifluoroborate stands out due to its stability, ease of handling, and versatility in various chemical reactions. Its ability to act as a “protected” form of boronic acids, slowly hydrolyzing to the reactive boronate form under basic conditions, makes it particularly valuable in synthetic chemistry .
Propiedades
IUPAC Name |
dibutyloxonio(trifluoro)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18BF3O/c1-3-5-7-13(8-6-4-2)9(10,11)12/h3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFVZPFCQQKCNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]([O+](CCCC)CCCC)(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18BF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
593-04-4 |
Source


|
| Record name | Boron trifluoride dibutyl etherate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=593-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

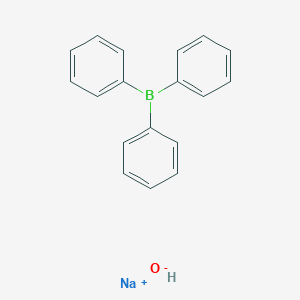
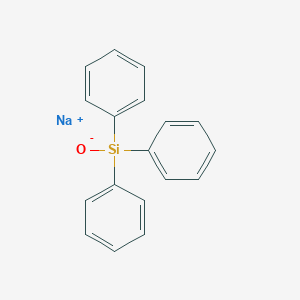

![(4aR,5S,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B8034660.png)
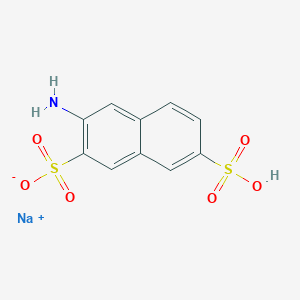
![disodium;5-azido-2-[(E)-2-(4-azido-2-sulfonatophenyl)ethenyl]benzenesulfonate;hydrate](/img/structure/B8034671.png)
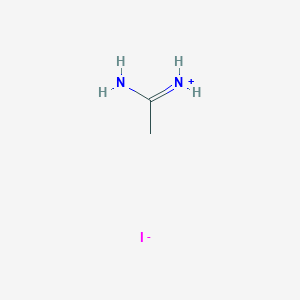
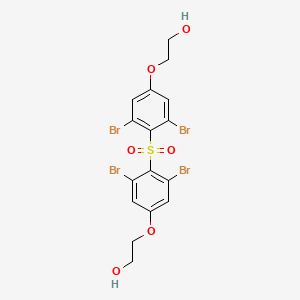

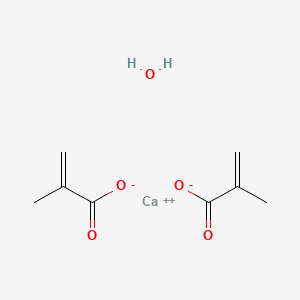
![Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]silver](/img/structure/B8034721.png)

